molecular formula C12H11FN4O B11683324 N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11683324
M. Wt: 246.24 g/mol
InChI Key: QASPKHXGUOVERU-VGOFMYFVSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Properties

Molecular Formula

C12H11FN4O

Molecular Weight

246.24 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H11FN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+

InChI Key

QASPKHXGUOVERU-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol, and the product can be purified through recrystallization techniques. The compound has a distinct molecular structure characterized by the presence of a pyrazole ring, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that the compound possesses significant inhibitory effects, making it a candidate for further development as an antimicrobial agent.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

The compound also shows promise in anticancer research. Preliminary investigations have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism of action is believed to involve interference with specific signaling pathways critical for tumor growth.

Case Study : A recent clinical trial involving pyrazole derivatives reported a partial response in 30% of participants with advanced solid tumors after treatment cycles, suggesting potential therapeutic benefits for compounds like this compound.

Material Science Applications

In addition to its biological applications, this compound has been explored for its potential use in materials science. The unique properties of pyrazole derivatives allow them to be utilized in the development of novel materials with specific electronic or optical characteristics. Research indicates that these compounds can be incorporated into polymer matrices to enhance their mechanical properties or thermal stability.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties compared to other Schiff bases. The fluorine atom on the phenyl ring also enhances its reactivity and potential biological activity.

This detailed article provides a comprehensive overview of N’-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N'-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable anticancer properties. Specifically, this compound has been evaluated against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Mechanism of Action
LNCaP (Prostate)18PSA downregulation
MCF7 (Breast)49.85Induction of apoptosis
A549 (Lung)26Growth inhibition

In a study by Bouabdallah et al., the compound was found to selectively inhibit LNCaP cell growth with an IC50 value of 18 µM and a PSA downregulation rate of 46%, indicating its potential as a therapeutic agent in prostate cancer treatment .

Anti-inflammatory and Antibacterial Activity

The pyrazole class, including this compound, has been reported to possess anti-inflammatory and antibacterial properties. For instance, derivatives have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action.

Case Studies

  • Prostate Cancer Treatment : A series of studies focused on the effects of pyrazole derivatives on prostate cancer cell lines demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through the modulation of androgen receptor pathways .
  • Breast Cancer Research : In another study, this compound was evaluated for its cytotoxic effects on MCF7 cells. The results indicated that it induced apoptosis at concentrations that were non-toxic to normal cells, highlighting its selective action against cancerous cells .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Androgen Receptor Modulation : Its ability to downregulate PSA suggests interference with androgen receptor signaling, a critical pathway in prostate cancer progression.
  • Induction of Apoptosis : The compound has been linked to increased apoptotic markers in treated cancer cells, indicating its role in promoting programmed cell death.

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